N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride
Description
N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide hydrochloride is a synthetic small-molecule compound characterized by a propanamide backbone substituted with a cyclopentyl group and a 1-methylindazol-3-ylmethylamino moiety. The hydrochloride salt enhances its solubility and stability, critical for pharmaceutical applications.
Properties
IUPAC Name |
N-cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O.ClH/c1-21-16-9-5-4-8-14(16)15(20-21)12-18-11-10-17(22)19-13-6-2-3-7-13;/h4-5,8-9,13,18H,2-3,6-7,10-12H2,1H3,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXCFTLPZNGYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CNCCC(=O)NC3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride is a synthetic compound notable for its potential biological activity, particularly as a GPR40 receptor agonist. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and an indazole moiety, contributing to its pharmacological properties.
- Molecular Formula : C17H25ClN4O
- Molecular Weight : 336.86 g/mol
- Purity : Typically around 95%.
Biological Activity
The compound has been investigated for its biological activities, particularly in the context of metabolic disorders and cancer treatment. The following sections summarize key findings from recent research.
This compound acts primarily as an agonist of the GPR40 receptor, which is implicated in glucose metabolism and insulin secretion. This receptor plays a critical role in the regulation of energy homeostasis and has been identified as a therapeutic target for type 2 diabetes and obesity.
Table 1: Biological Activity Summary
Study 1: GPR40 Agonism and Metabolic Effects
A study conducted on the metabolic effects of this compound showed that it significantly improved glucose tolerance in diabetic animal models. The compound was administered orally, demonstrating high bioavailability and efficacy in stimulating insulin release from pancreatic beta cells.
Study 2: Anticancer Activity
Research published in various journals has highlighted the anticancer properties of this compound. In vitro studies indicated that it induces apoptosis in breast cancer cells by activating specific signaling pathways associated with cell death. Additionally, it has shown potential against non-small-cell lung carcinoma (NSCLC) cells, suggesting a broad spectrum of anticancer activity .
Study 3: Neuroprotective Properties
Preliminary studies have suggested that this compound may exert neuroprotective effects. In models of Alzheimer's disease, the compound demonstrated the ability to reduce amyloid-beta plaque formation, a hallmark of neurodegeneration .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Cycloalkyl Groups
- Compound 7 (): N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide shares a cyclopentyl-propanamide core but differs in the substitution of a 4-chlorophenyl-N-hydroxy group instead of the indazole-methylamino moiety.
- Compound 10 () : N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide replaces the cyclopentyl group with a cyclohexyl group. The larger cyclohexyl ring increases lipophilicity, which may alter pharmacokinetic profiles such as membrane permeability and metabolic stability .
Table 1: Structural Comparison of Cycloalkyl-Substituted Propanamides
Hydrochloride Salts in Pharmaceuticals
- Alfuzosin Hydrochloride () : A quinazoline-derived α1-adrenergic antagonist used for benign prostatic hyperplasia. Like the target compound, its hydrochloride salt ensures bioavailability. However, the quinazoline core contrasts with the indazole group, suggesting divergent receptor targets .
- Phenylephrine Hydrochloride () : A sympathomimetic amine with a benzyl alcohol backbone. Its hydrochloride form (97.5–102.5% purity) underscores the regulatory standards for salt forms, applicable to the target compound’s quality control .
Table 2: Hydrochloride Salt Comparisons
| Compound | Core Structure | Therapeutic Use | Purity Standards |
|---|---|---|---|
| Target Compound | Indazole-propanamide | Undefined (structural analog) | Likely ≥99.0% (inferred) |
| Alfuzosin Hydrochloride | Quinazoline | BPH treatment | 99.0–101.0% |
| Phenylephrine Hydrochloride | Benzyl alcohol | Decongestant | 97.5–102.5% |
Propanamide Derivatives in Agrochemicals
Research Implications and Gaps
While the target compound’s indazole group suggests kinase or G-protein-coupled receptor (GPCR) targeting, further studies are needed to elucidate its mechanism. Comparative data from cyclopentyl/cyclohexyl analogs () and hydrochloride salts () provide a framework for hypothesizing solubility, stability, and receptor affinity.
Q & A
Q. Key Validation Parameters :
- Linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%).
Advanced Research Question: How can researchers resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
Discrepancies often arise from variability in assay conditions or compound purity. Mitigation strategies include:
- Standardized Bioassays : Use USP/EP reference standards for calibration .
- Impurity Profiling : Identify and quantify impurities (e.g., via LC-MS) using pharmacopeial guidelines .
- Dose-Response Reproducibility : Triplicate experiments with blinded controls to minimize bias.
Case Study : Phenylephrine hydrochloride studies showed batch-dependent variability due to residual solvents; strict adherence to USP limits resolved inconsistencies .
Advanced Research Question: What strategies are effective for synthesizing this compound given its complex indazole and cyclopentyl motifs?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Indazole Core Preparation :
- Cyclocondensation of hydrazine derivatives with ketones (e.g., 1-methylindazole synthesis via Japp-Klingemann reaction).
Side-Chain Assembly :
- Reductive amination between 1-methylindazole-3-carbaldehyde and N-cyclopentylpropanamide precursor.
Hydrochloride Salt Formation :
Q. Critical Challenges :
- Steric hindrance during cyclopentyl group introduction.
- Optimizing reaction time/temperature to prevent N-methylindazole decomposition.
Basic Research Question: How can researchers ensure accurate quantification of this compound in biological matrices?
Methodological Answer:
LC-MS/MS is preferred for sensitivity and specificity:
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction.
- Ionization : ESI+ mode for protonated molecular ion detection.
- Internal Standard : Stable isotope-labeled analog (e.g., deuterated form).
Q. Validation Metrics :
- LOD (1 ng/mL), LOQ (5 ng/mL), matrix effect (< 15% variability).
Advanced Research Question: How should researchers address discrepancies in solubility and stability data under varying pH conditions?
Methodological Answer:
- pH-Solubility Profile : Use shake-flask method across pH 1–7.4 (simulated gastric to physiological pH).
- Stability Studies :
- Forced degradation (acid/base/oxidative stress) monitored via HPLC .
- Arrhenius kinetics to predict shelf-life.
Example Finding : Phenylephrine hydrochloride showed pH-dependent degradation above pH 5.0, requiring buffered formulations .
Advanced Research Question: What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction : SwissADME or ADMETLab for logP, BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : GROMACS for binding affinity simulations with target receptors (e.g., indazole-binding kinases).
Validation : Cross-correlate with in vitro Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
